molecular formula C20H23ClN2O4S B4135485 N-(4-chlorophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide

N-(4-chlorophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4135485
M. Wt: 422.9 g/mol
InChI Key: JRZURBAHJBFYRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves complex chemical reactions, including nucleophilic substitution, condensation, and possibly cyclization processes to introduce the piperidine and sulfonyl functional groups. For example, the synthesis of N-piperidinyl carboxamide derivatives involves multiple steps starting from basic piperidine structures, further modified through reactions with various sulfonyl chlorides and aromatic compounds to introduce the chlorophenyl and methoxy-methylphenyl groups (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like X-ray crystallography, which reveals the arrangement of atoms within the molecule and the conformation of the piperidine ring. Studies often find that the piperidine ring adopts a chair conformation, which is crucial for the biological activity of related compounds (Girish et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include their interaction with biological targets, such as cannabinoid receptors, where the specific arrangement of functional groups and the overall molecular conformation are critical for activity. These interactions are often studied through binding assays and molecular modeling (Shim et al., 2002).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are integral for understanding the compound's behavior in different environments. These properties are typically assessed through a combination of spectroscopic and crystallographic techniques, providing insight into the compound's stability and suitability for further application or modification (Girish et al., 2008).

Chemical Properties Analysis

Chemical properties, such as reactivity with various reagents, stability under different conditions, and acidity or basicity of functional groups, are crucial for predicting how these compounds will behave in chemical reactions or within biological systems. Such properties are often inferred from the compound's structure and have been extensively studied in related chemical entities to predict behavior and reactivity (Back & Nakajima, 2000).

properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-14-13-18(7-8-19(14)27-2)28(25,26)23-11-9-15(10-12-23)20(24)22-17-5-3-16(21)4-6-17/h3-8,13,15H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZURBAHJBFYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide
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N-(4-chlorophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide
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N-(4-chlorophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide
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N-(4-chlorophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide
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N-(4-chlorophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide
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N-(4-chlorophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide

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